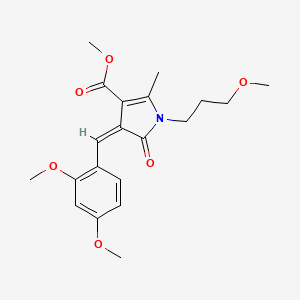
N-(3-chlorophenyl)-4-(2-phenylethyl)-1-piperazinecarboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(3-chlorophenyl)-4-(2-phenylethyl)-1-piperazinecarboxamide, also known as CPP, is a chemical compound that has gained attention in scientific research due to its potential therapeutic applications. CPP is a piperazine derivative that has been synthesized through various methods, and its mechanism of action and physiological effects have been studied extensively in the laboratory.
作用机制
N-(3-chlorophenyl)-4-(2-phenylethyl)-1-piperazinecarboxamide acts as a partial agonist at the 5-HT1A receptor, which is a subtype of the serotonin receptor. It also acts as an antagonist at the 5-HT2C receptor, which is another subtype of the serotonin receptor. These receptors are involved in the regulation of mood, anxiety, and reward processing. This compound has been shown to increase the release of serotonin in the brain, which may contribute to its anxiolytic and antidepressant effects.
Biochemical and Physiological Effects
This compound has been shown to have several biochemical and physiological effects in laboratory experiments. It has been shown to increase the levels of several neurotransmitters, including serotonin, dopamine, and norepinephrine, in the brain. It has also been shown to increase the activity of several brain regions, including the prefrontal cortex, amygdala, and hippocampus, which are involved in mood regulation and memory processing.
实验室实验的优点和局限性
N-(3-chlorophenyl)-4-(2-phenylethyl)-1-piperazinecarboxamide has several advantages for laboratory experiments, including its well-characterized mechanism of action and its ability to modulate several neurotransmitter systems. It has also been shown to have anxiolytic and antidepressant effects in animal models, which make it a potential candidate for drug development. However, this compound also has several limitations, including its potential for abuse and its side effects, which include sedation and motor impairment.
未来方向
There are several future directions for research on N-(3-chlorophenyl)-4-(2-phenylethyl)-1-piperazinecarboxamide. One area of research is the development of novel compounds that target the same neurotransmitter systems as this compound but with improved pharmacological properties. Another area of research is the investigation of the potential use of this compound in the treatment of drug addiction and withdrawal symptoms. Additionally, research is needed to investigate the long-term effects of this compound on brain function and behavior.
合成方法
N-(3-chlorophenyl)-4-(2-phenylethyl)-1-piperazinecarboxamide can be synthesized through various methods, including the reaction of 3-chlorobenzoyl chloride with 1-(2-phenylethyl)piperazine, followed by the addition of ammonia to form this compound hydrochloride. Another method involves the reaction of 3-chlorobenzoic acid with 1-(2-phenylethyl)piperazine, followed by the addition of thionyl chloride and ammonia to form this compound hydrochloride. The synthesis of this compound has also been achieved through the reaction of 1-(2-phenylethyl)piperazine with 3-chlorophenyl isocyanate, followed by the addition of ammonia to form this compound hydrochloride.
科学研究应用
N-(3-chlorophenyl)-4-(2-phenylethyl)-1-piperazinecarboxamide has been studied extensively in scientific research for its potential therapeutic applications. It has been shown to have anxiolytic and antidepressant effects in animal models, and it has also been investigated for its potential use in the treatment of drug addiction and withdrawal symptoms. This compound has been shown to modulate the activity of several neurotransmitter systems, including the serotonergic, dopaminergic, and noradrenergic systems, which are involved in mood regulation and reward processing.
属性
IUPAC Name |
N-(3-chlorophenyl)-4-(2-phenylethyl)piperazine-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22ClN3O/c20-17-7-4-8-18(15-17)21-19(24)23-13-11-22(12-14-23)10-9-16-5-2-1-3-6-16/h1-8,15H,9-14H2,(H,21,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RKXGJXWWVKWJJD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CCC2=CC=CC=C2)C(=O)NC3=CC(=CC=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22ClN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3',4'-difluoro-5-{[(2-methoxyethyl)amino]sulfonyl}biphenyl-3-carboxylic acid](/img/structure/B5346502.png)
![N-(2-chlorophenyl)-N'-{1-[1-(N-methylglycyl)-4-piperidinyl]-1H-pyrazol-5-yl}urea hydrochloride](/img/structure/B5346505.png)
![2-(2,6-dichlorophenyl)-N-[1-(tetrahydro-2-furanyl)ethyl]acetamide](/img/structure/B5346506.png)
![4,4-difluoro-1-{[2-(2-fluoro-4-methoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}piperidine](/img/structure/B5346509.png)
![methyl 4-{2-[8-(acetyloxy)-2-quinolinyl]vinyl}benzoate](/img/structure/B5346530.png)
![5-[4-(dimethylamino)benzylidene]-2,4-imidazolidinedione](/img/structure/B5346537.png)

![2-{[3-(1-naphthyl)-1,4,6,7-tetrahydro-5H-pyrazolo[4,3-c]pyridin-5-yl]carbonyl}benzonitrile](/img/structure/B5346554.png)
![3-(2-chlorophenyl)-6-iodo-2-[2-(3-pyridinyl)vinyl]-4(3H)-quinazolinone](/img/structure/B5346560.png)
![N-(2-{3-[4-(4-methylphenyl)-1H-pyrazol-5-yl]piperidin-1-yl}-2-oxoethyl)urea](/img/structure/B5346569.png)
![(4aS*,8aR*)-6-(cyclopropylmethyl)-1-[2-(1H-imidazol-4-yl)ethyl]octahydro-1,6-naphthyridin-2(1H)-one](/img/structure/B5346571.png)
![4-chloro-N-(2-{[4-(ethylamino)-6-methyl-2-pyrimidinyl]amino}ethyl)benzamide](/img/structure/B5346579.png)
![N-(2-ethylphenyl)-4-[6-(4-methyl-1-piperazinyl)-4-pyrimidinyl]-1-piperazinecarboxamide](/img/structure/B5346583.png)
![N-ethyl-N-(4-pyridinylmethyl)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-2-carboxamide](/img/structure/B5346592.png)